

A Comparative Guide to the Stability and Properties of CHNO Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulminic acid*

Cat. No.: B1210680

[Get Quote](#)

For researchers, scientists, and drug development professionals, a thorough understanding of isomeric stability and properties is critical for predicting chemical reactivity and designing novel molecular entities. This guide provides a comparative analysis of the four most stable acyclic isomers of the chemical formula CHNO: isocyanic acid (HNCO), cyanic acid (HOCH), **fulminic acid** (HCNO), and **isofulminic acid** (HONC).^{[1][2]} The data presented herein is derived from high-level computational studies and experimental spectroscopic investigations.

Isomer Stability: A Quantitative Comparison

The relative stability of the four principal CHNO isomers has been determined through rigorous ab initio coupled-cluster calculations (CCSD(T)), which provide a reliable energetic ordering.^[3] Isocyanic acid (HNCO) is the most stable isomer, serving as the zero-point reference for the relative energies of the other isomers.^{[3][4]}

Table 1: Relative Energies of CHNO Isomers

Isomer	Formula	Relative Energy (kcal/mol)	Relative Energy (cm ⁻¹)
Isocyanic Acid	HNCO	0.0	0
Cyanic Acid	HOCH	24.5	8577
Fulminic Acid	HCNO	70.0	24467
Isofulminic Acid	HONC	84.2	29464

Data sourced from Mladenović et al. (2009) using all-electron CCSD(T) level of theory.[3]

The data clearly indicates a significant energy difference between the isomers, with **isofulminic acid** being the least stable by a substantial margin.[1][3] This energetic hierarchy is crucial for understanding isomerization pathways and the potential for detecting these species in various environments, from interstellar chemistry to biological systems.[3]

Comparative Molecular Properties

The electric and magnetic properties of these isomers, such as dipole moments and nuclear quadrupole coupling constants, are key to their spectroscopic identification and influence their intermolecular interactions.[3] These properties have been determined both experimentally via microwave spectroscopy and through theoretical calculations.[3][5]

Table 2: Selected Electric Properties of CHNO Isomers

Property	Isocyanic Acid (HNCO)	Cyanic Acid (HOCN)	Fulminic Acid (HCNO)	Isofulminic Acid (HONC)
Dipole Moment (μ) in Debye	~2.1 D	~3.0 D	~3.5 D	~3.2 D
^{14}N Nuclear Quadrupole Coupling (χ_{aa}) in MHz	1.20	-4.13	-0.29	-0.74

Note: Dipole moment values are approximate; precise values depend on the computational method.[3] Quadrupole coupling constants are from CCSD(T)/cc-pCV5Z calculations.[3] All four isomers possess large electric dipole moments, facilitating their observation through rotational spectroscopy.[3]

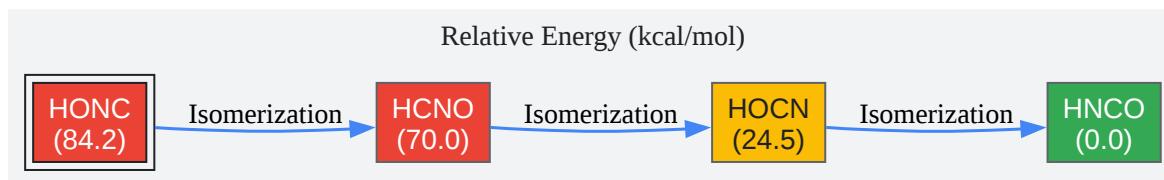
Methodologies and Experimental Protocols

The data presented in this guide is primarily derived from a combination of high-level quantum chemical calculations and gas-phase spectroscopic experiments.

Computational Chemistry Protocol

The relative energies and molecular properties were calculated using the coupled-cluster method with single, double, and perturbative triple excitations, commonly known as CCSD(T). [3] This high-level ab initio approach is considered a "gold standard" in computational chemistry for its accuracy in predicting molecular energies and structures.

- Methodology: All-electron CCSD(T) calculations.
- Basis Sets: Large correlation-consistent basis sets, such as cc-pCVXZ (where X = T, Q, 5), were employed to ensure convergence and accuracy.[3]
- Procedure: The equilibrium geometry of each isomer was first optimized at the chosen level of theory. Subsequently, single-point energy calculations were performed to determine the relative stabilities. Electric properties like dipole moments and nuclear quadrupole coupling tensors were also determined at these equilibrium geometries.[3]


Spectroscopic Protocol: Microwave Spectroscopy

Microwave spectroscopy is a powerful experimental technique for studying free molecules in the gas phase, providing precise data on rotational constants, dipole moments, and nuclear quadrupole interactions.[3]

- Methodology: Gas-phase rotational spectroscopy.
- Instrumentation: Centimeter and millimeter-wave spectrometers, often employing Fourier transform microwave (FTMW) techniques in a molecular beam.[1]
- Procedure: The rotational transitions of the CHNO isomers and their isotopologues are measured with high precision. Analysis of the resulting hyperfine structure, caused by the interaction of the nuclear quadrupole moment of the ^{14}N nucleus with the electric field gradient of the molecule, yields experimental values for the nuclear quadrupole coupling constants.[1][3] These experimental results provide a crucial benchmark for validating the theoretical calculations.

Isomerization and Energy Landscape

The relationship between the four isomers can be visualized as a potential energy surface, with each isomer residing in a local minimum. Isomerization from a less stable form to a more stable one involves surmounting a specific activation energy barrier.

[Click to download full resolution via product page](#)

Caption: Relative energy landscape of the four main CHNO isomers.

This diagram illustrates the energetic hierarchy of the CHNO isomers.^{[3][4]} The arrows represent plausible isomerization pathways, which typically proceed from higher energy (less stable) species to lower energy (more stable) ones, although specific reaction conditions and activation barriers dictate the actual transformation kinetics.^[6] The most stable isomer, HNCO, represents the global minimum on this potential energy surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Equilibrium structure and energetics of CHNO isomers: Steps towards ab initio rovibrational spectra of quasi-linear molecules | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Stability and Properties of CHNO Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210680#comparative-analysis-of-the-chno-isomers-stability-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com